molecular formula C14H18ClN3O2S B5885810 Ethyl 4-[(3-chlorophenyl)carbamothioyl]piperazine-1-carboxylate

Ethyl 4-[(3-chlorophenyl)carbamothioyl]piperazine-1-carboxylate

Cat. No.: B5885810
M. Wt: 327.8 g/mol
InChI Key: OZJFHCADTAVDMY-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-chlorophenyl)carbamothioyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a 3-chlorophenyl carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-chlorophenyl)carbamothioyl]piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and 3-chlorophenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Step 1: Piperazine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl piperazine-1-carboxylate.

    Step 2: The resulting ethyl piperazine-1-carboxylate is then reacted with 3-chlorophenyl isothiocyanate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-chlorophenyl)carbamothioyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to an amine.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-[(3-chlorophenyl)carbamothioyl]piperazine-1-carboxylate has been explored for various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new therapeutic agents.

    Biological Studies: Investigation of its biological activity against various pathogens.

    Materials Science: Utilization in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-chlorophenyl)carbamothioyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-chlorophenyl)carbamothioyl]piperazine-1-carboxylate
  • Ethyl 4-[(2-chlorophenyl)carbamothioyl]piperazine-1-carboxylate
  • Ethyl 4-[(3-bromophenyl)carbamothioyl]piperazine-1-carboxylate

Uniqueness

Ethyl 4-[(3-chlorophenyl)carbamothioyl]piperazine-1-carboxylate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and properties compared to its analogs.

Properties

IUPAC Name

ethyl 4-[(3-chlorophenyl)carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2S/c1-2-20-14(19)18-8-6-17(7-9-18)13(21)16-12-5-3-4-11(15)10-12/h3-5,10H,2,6-9H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJFHCADTAVDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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